BenchChemオンラインストアへようこそ!

ZDLD13

CDK4/CycD3 Enzymatic Assay Kinase Inhibition IC50 Structure‑Activity Relationship

Procure ZDLD13 for selective CDK4/CycD3 inhibition (IC50=0.38μM). Unlike pan-CDK or dual CDK4/6 agents, its β-carboline scaffold ensures target specificity, minimizing off-target kinome effects. Validated oral activity and significant tumor growth inhibition in HCT116 xenografts without weight loss make it a robust lead for preclinical oncology studies. Essential for labs requiring defined CDK4 pathway interrogation.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
Cat. No. B12425494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZDLD13
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C18H14N4O/c23-18(21-11-12-5-3-4-9-19-12)17-16-14(8-10-20-17)13-6-1-2-7-15(13)22-16/h1-10,22H,11H2,(H,21,23)
InChIKeyBEKOCIRJTAEVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZDLD13 for Procurement: A Novel β‑Carboline CDK4 Inhibitor with Preclinical Antitumor Validation


ZDLD13 (CAS: 2762278-95-3) is a synthetic, C1‑substituted β‑carboline derivative that functions as a selective, orally active inhibitor of the cyclin‑dependent kinase 4 (CDK4)/Cyclin D3 complex [1]. The compound was identified through a medicinal chemistry optimization campaign aimed at developing structurally novel CDK4 inhibitors with improved physicochemical and pharmacokinetic properties compared to earlier β‑carboline‑based scaffolds [2]. ZDLD13 exhibits nanomolar‑to‑sub‑micromolar potency against its primary target and has demonstrated meaningful antiproliferative, pro‑apoptotic, and tumor‑suppressive activity in vitro and in vivo .

Why ZDLD13 Cannot Be Substituted with Other β‑Carbolines or Generic CDK4 Inhibitors


Although multiple β‑carboline‑derived CDK4 inhibitors and FDA‑approved CDK4/6 agents exist, ZDLD13 occupies a distinct performance niche that precludes direct substitution. Unlike pan‑CDK inhibitors (e.g., flavopiridol) or dual CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib), which frequently carry broader kinome inhibition profiles and corresponding clinical adverse events [1], ZDLD13 was designed for selective inhibition of the CDK4/CycD3 subcomplex [2]. Within its own chemical series, ZDLD13 exhibits a >17‑fold enhancement in enzymatic potency relative to its closest analog ZDLD20, underscoring that even structurally related β‑carbolines cannot be assumed interchangeable . Furthermore, ZDLD13 demonstrates validated oral activity and in vivo tumor growth inhibition in an HCT116 xenograft model without inducing significant weight loss—an integrated preclinical profile not uniformly replicated by other in‑class β‑carbolines [3]. For procurement decisions where compound‑specific target engagement, cellular efficacy, and tolerability are experimentally critical, substituting ZDLD13 with a generic alternative introduces material uncertainty.

ZDLD13 Differentiation: Quantitative Comparator Evidence for CDK4 Inhibitor Procurement


ZDLD13 Achieves >17‑Fold Higher CDK4 Enzymatic Inhibition Compared to Its Closest β‑Carboline Analog ZDLD20

In a biochemical CDK4/CycD3 enzymatic assay, ZDLD13 inhibits the kinase with an IC50 of 0.38 μM, whereas the structurally related β‑carboline analog ZDLD20 exhibits an IC50 of 6.51 μM under the same experimental conditions [1]. This represents a 17.1‑fold improvement in target engagement potency for ZDLD13 compared to its closest in‑series comparator.

CDK4/CycD3 Enzymatic Assay Kinase Inhibition IC50 Structure‑Activity Relationship

ZDLD13 Demonstrates Superior Anti‑Proliferative Activity Against HCT116 Colorectal Cancer Cells Relative to ZDLD20

In the HCT116 human colorectal carcinoma cell line, ZDLD13 exhibited the most potent anti‑proliferative activity among the synthesized β‑carboline series, with viability inhibition exceeding that of ZDLD20 at matched concentrations [1]. The original study selected both compounds for further pharmacological evaluation specifically because they possessed the strongest anti‑proliferative activity and CDK4 enzymatic inhibition within the entire compound library [2]; however, the numeric superiority of ZDLD13 over ZDLD20 in cellular assays is consistently noted across multiple endpoints including colony formation, invasion/migration, and cell cycle arrest.

HCT116 Cell Viability Anti‑Proliferative Activity Colorectal Cancer

ZDLD13 Elicits Significant Tumor Growth Inhibition in HCT116 Xenograft Model Without Body Weight Loss

In an HCT116 tumor xenograft model, ZDLD13 produced significant tumor growth inhibition relative to vehicle control, while not causing significant body weight loss—a proxy for gross toxicity and tolerability [1]. Acute toxicity testing further corroborated that ZDLD13 demonstrated low toxicity in vivo [2]. While numerical TGI percentage data are not publicly reported in the primary source, the composite profile of meaningful tumor suppression combined with preserved body weight represents a favorable therapeutic window not uniformly observed across CDK4‑targeting chemotypes.

HCT116 Xenograft In Vivo Antitumor Efficacy Tolerability

ZDLD13 Chemical Scaffold Distinct from FDA‑Approved CDK4/6 Inhibitors Enables Differentiated Selectivity Profile

ZDLD13 is built on a C1‑substituted β‑carboline core [1], a chemotype fundamentally distinct from the pyridopyrimidine (palbociclib), pyrrolopyrimidine (ribociclib), and pyrimidinyl‑benzimidazole (abemaciclib) scaffolds employed by FDA‑approved CDK4/6 inhibitors [2]. The β‑carboline scaffold confers selective inhibition of the CDK4/CycD3 subcomplex rather than dual CDK4/CDK6 blockade . This differentiated target engagement profile may translate to a distinct spectrum of downstream pharmacodynamic effects and potential therapeutic applications.

β‑Carboline Scaffold CDK4/CycD3 Selectivity Chemical Space Differentiation

ZDLD13 Exhibits Orally Active Pharmacological Profile with Predicted Favorable ADME Properties

ZDLD13 is characterized as an orally active compound, validated by in vivo antitumor efficacy following oral administration in the HCT116 xenograft model [1]. In silico ADME predictions further indicate that ZDLD13 possesses acceptable drug‑like physicochemical properties, suggesting suitability for oral dosing in preclinical studies [2]. Numerical oral bioavailability (F%) data are not publicly disclosed; however, the observed in vivo efficacy upon oral administration empirically confirms adequate systemic exposure to engage the target and suppress tumor growth.

Oral Bioavailability ADME Prediction Drug‑Likeness

ZDLD13: Recommended Research Applications Based on Validated Evidence


CDK4‑Specific Target Validation and Kinase Selectivity Profiling

For laboratories conducting kinase selectivity panels or target‑deconvolution studies, ZDLD13 serves as a selective CDK4/CycD3 chemical probe (IC50 = 0.38 μM) [1]. Its β‑carboline scaffold and selective CDK4 inhibition distinguish it from dual CDK4/6 clinical inhibitors , enabling researchers to interrogate CDK4‑specific biology without confounding CDK6 activity. This application is directly supported by enzymatic potency data and scaffold‑based selectivity inferences [2].

Colorectal Cancer Cell Biology: Functional Assays (Colony Formation, Migration, Invasion, Cell Cycle)

ZDLD13 is particularly suited for functional cellular assays in HCT116 colorectal cancer models, where it has demonstrated robust inhibition of colony formation, suppression of invasion and migration, induction of apoptosis, and G1 phase cell cycle arrest [1]. Investigators studying CDK4‑dependent tumor cell behaviors, metastatic phenotypes, or cell cycle regulation can rely on ZDLD13 as a validated tool compound for these specific functional endpoints [2].

In Vivo Xenograft Efficacy Studies in Colorectal Cancer Models

ZDLD13 is a preferred lead compound for preclinical in vivo oncology studies in HCT116 colorectal cancer xenograft models [1]. Its oral activity enables convenient dosing regimens, and its demonstrated tumor growth inhibition—coupled with minimal body weight loss—supports its use in efficacy, tolerability, and combination therapy studies [2]. Researchers should note that quantitative TGI percentage data are not publicly available and may require independent determination.

Oral CDK4 Inhibitor Preclinical Lead Optimization and ADME Assessment

Medicinal chemistry groups pursuing oral CDK4‑targeted agents can utilize ZDLD13 as a benchmark lead compound with empirically validated oral efficacy in xenograft models [1]. The compound's favorable in silico ADME predictions and documented in vivo tolerability provide a data‑rich starting point for scaffold optimization, prodrug development, or formulation studies aimed at improving oral bioavailability and therapeutic index [2].

Quote Request

Request a Quote for ZDLD13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.